4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (CAS: 1211666-31-7; MDL: MFCD26959461) is a piperidine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent linked via a methylene group to the piperidine ring. This compound is characterized by its high purity (≥95%) and is used as a versatile building block in medicinal chemistry and agrochemical research .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZSFLKXWSHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-95-0 | |
| Record name | Piperidine, 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They have also shown promising results against various cancer cell lines.
Mode of Action
For instance, some compounds have shown inhibitory effects on c-Myc-Max dimerization, suggesting their mode of action might be through binding c-Myc.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can interact with various biological targets and pathways, leading to their broad-spectrum biological activities.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability.
Biological Activity
4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C9H16ClN3O
- Molecular Weight : 217.7 g/mol
- CAS Number : 1609403-11-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties by acting as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound possess potent tumor growth inhibitory activities. For instance:
- SL44 , a related compound, exhibited an IC50 value of 3.1 μM against hepatocellular carcinoma (HCC) cells and demonstrated superior safety profiles compared to traditional kinase inhibitors like sorafenib .
Neuroprotective Effects
The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The oxadiazole moiety is believed to contribute to its neuroprotective effects by modulating tau protein aggregation, which is a hallmark of tauopathies .
Case Studies and Research Findings
Safety and Dosage
The safety profile of this compound appears favorable based on preliminary studies. Recommended dosages for related compounds range from 0.1 to 15 mg/kg body weight per day . Further clinical trials are necessary to establish specific dosage guidelines for this compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Properties
- Neurological Research
Pharmacological Insights
- Mechanism of Action
- Drug Development Potential
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes oxidation under acidic or basic conditions, targeting the nitrogen or sulfur atoms. Key reagents and outcomes include:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Oxadiazole N-oxide derivatives | Selective oxidation at N2 position |
| Potassium permanganate (KMnO₄) | Carboxylic acid derivatives | Cleavage of oxadiazole ring |
| Ozone (O₃) | Fragmented aldehydes/ketones | Requires anhydrous conditions |
Oxidation typically modifies the oxadiazole’s electronic properties, enhancing electrophilicity for downstream reactions.
Reduction Reactions
Reductive transformations target the oxadiazole ring or the piperidine’s amine group:
| Reagent/Conditions | Product Formed | Yield/Selectivity |
|---|---|---|
| Sodium borohydride (NaBH₄) | Partially saturated oxadiazoline | Low selectivity (~40%) |
| Lithium aluminum hydride (LiAlH₄) | Piperidine ring opening | Forms secondary amines |
| Catalytic hydrogenation (H₂/Pd-C) | Tetrahydro-oxadiazole derivatives | High pressure required |
Reduction of the oxadiazole ring often destabilizes its aromaticity, enabling ring-opening or functionalization.
Substitution Reactions
The piperidine nitrogen and oxadiazole methyl group participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
| Reagent | Site of Reaction | Product |
|---|---|---|
| Alkyl halides (R-X) | Piperidine nitrogen | N-alkylated piperidine derivatives |
| Acyl chlorides (RCOCl) | Piperidine nitrogen | Amides (e.g., acetylated forms) |
Electrophilic Substitution
| Reagent | Site of Reaction | Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Oxadiazole C5 position | Nitro-oxadiazole derivatives |
| Halogenation (X₂/Fe) | Oxadiazole methyl group | Halogenated analogs (e.g., Cl, Br) |
Substitution at the piperidine nitrogen is favored under basic conditions (e.g., K₂CO₃/DMF) .
Nucleophilic Additions and Cyclization
The oxadiazole’s electron-deficient ring facilitates cycloadditions and couplings:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoline hybrids |
| Suzuki-Miyaura Coupling | Aryl boronic acids/Pd catalysts | Biaryl-functionalized derivatives |
These reactions expand the compound’s utility in synthesizing polycyclic frameworks for drug discovery.
Stability and Reactivity Considerations
-
pH Sensitivity : The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the oxadiazole-piperidine bond .
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .
-
Solvent Effects : Reactivity is enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to improved charge stabilization.
Comparative Reaction Table
| Reaction Type | Key Reagents | Primary Site | Applications |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Oxadiazole ring | Bioactive metabolite synthesis |
| Reduction | LiAlH₄, H₂/Pd-C | Oxadiazole/piperidine | Amine intermediate production |
| N-Alkylation | R-X, K₂CO₃ | Piperidine N | Drug candidate functionalization |
| Cycloaddition | Nitrile oxides | Oxadiazole C3/N4 | Heterocyclic library expansion |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and analogous derivatives:
Key Observations :
- Electronic Effects : The methylsulfonyl group in introduces strong electron-withdrawing properties, which may alter reactivity and metabolic stability.
- Positional Isomerism : Derivatives with substituents at the 3-position of piperidine (e.g., ) vs. 4-position (target compound) exhibit distinct conformational preferences, impacting target engagement .
Pharmacological and Agrochemically Relevant Comparisons
b) Agrochemical Performance
The cyclobutyl analog () showed enhanced environmental compatibility in pesticide formulations due to its balanced lipophilicity (logP ~2.8), whereas the target compound’s smaller methyl group may reduce persistence in soil.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if aerosolization is possible .
- Ventilation : Work in a fume hood to minimize inhalation risks. Ensure adequate airflow during synthesis or handling .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid direct contact .
- Storage : Store in airtight containers at room temperature, protected from moisture and light .
Q. How can researchers determine the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 206–254 nm) and a C18 column. Compare retention times against a certified reference standard .
- 1H NMR : Analyze peak integration ratios to detect impurities (e.g., residual solvents like acetone) and confirm structural integrity .
- LC/MS : Confirm molecular weight ([M+H]+ ion) and detect fragmentation patterns to verify identity .
Q. What are the key physicochemical properties critical for experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM) to optimize reaction conditions. Piperidine derivatives often show moderate solubility in methanol .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via TLC or HPLC .
- Melting Point : Determine using differential scanning calorimetry (DSC) to assess batch consistency (expected range: 175–180°C based on analogs) .
Advanced Research Questions
Q. How can computational methods enhance the design of synthetic routes for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning (ML) : Train ML models on reaction databases to predict optimal reagents, solvents, and catalysts for yield improvement .
- In Silico Screening : Simulate reaction kinetics and thermodynamics using software like COMSOL Multiphysics to optimize parameters (e.g., temperature, pressure) .
Q. What strategies can resolve contradictions in biological activity data observed across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform rigorous dose-ranging studies to identify non-linear effects or off-target interactions .
- Structural Analog Comparison : Compare activity profiles with analogs (e.g., fluorinated or methoxy-substituted piperidines) to isolate structure-activity relationships (SAR) .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies in reported bioactivity .
Q. How can researchers leverage this compound’s oxadiazole-piperidine scaffold for targeted drug discovery?
- Methodological Answer :
- Fragment-Based Drug Design (FBDD) : Use the oxadiazole moiety as a hydrogen-bond acceptor to enhance target binding. Modify the piperidine methyl group for improved pharmacokinetics (e.g., metabolic stability) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases, GPCRs) to elucidate binding modes .
- In Vivo PK/PD Studies : Assess bioavailability, half-life, and tissue distribution in rodent models to prioritize lead candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
